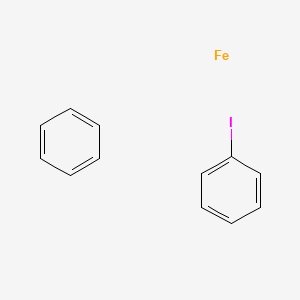
1-Iodoferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodoferrocene is an organometallic compound with the chemical formula Fe(C5H5)2I. It is a red-brown solid that is stable at room temperature. This compound is known for its good light absorption properties and is commonly used as a dye, pigment, and photosensitizer . Its applications in photosensitizers include photocurable coatings, photosensitive nanomaterials, and optoelectronic devices .
Preparation Methods
1-Iodoferrocene can be synthesized through various methods. One common synthetic route involves the mono- and dilithiation of ferrocene followed by conversion into iodoferrocenes by reaction with iodine . The purification of this compound can be accomplished by a simple sublimation or distillation procedure, yielding high purity products . Another method involves reacting ferrocene with ferrous iodide in methylene chloride to obtain this compound .
Chemical Reactions Analysis
1-Iodoferrocene undergoes several types of chemical reactions, including:
Substitution Reactions: It is a valuable substrate for cross-coupling reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Ullmann coupling reactions.
Oxidation Reactions: It can be oxidized using strong protic acids.
Reduction Reactions: Although less common, reduction reactions can also be performed under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can produce substituted ferrocenes, such as (arylamino)ferrocenes .
Scientific Research Applications
1-Iodoferrocene has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1-Iodoferrocene exerts its effects is primarily through its ability to participate in various chemical reactions. Its molecular targets and pathways involve the formation of new bonds through substitution and coupling reactions. The presence of the iodine atom in the molecule makes it highly reactive in these reactions, allowing for the formation of a wide range of substituted ferrocenes .
Comparison with Similar Compounds
1-Iodoferrocene can be compared with other halogenated ferrocenes, such as:
1-Bromoferrocene: Similar in reactivity but less reactive in cross-coupling reactions compared to this compound.
1,1’-Diiodoferrocene: More reactive due to the presence of two iodine atoms, allowing for more complex substitution reactions.
1,1’,2,2’-Tetraiodoferrocene: Even more reactive and used in specialized applications requiring multiple substitutions.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various chemical syntheses and applications.
Properties
CAS No. |
1273-76-3 |
|---|---|
Molecular Formula |
C10H9FeI |
Molecular Weight |
311.93 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;1-iodocyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C5H4I.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H;1-5H;/q2*-1;+2 |
InChI Key |
JMMPIVZDWBCEFB-UHFFFAOYSA-N |
SMILES |
C1=CC=CC=C1.C1=CC=C(C=C1)I.[Fe] |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1I.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![P-[[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyl]phosphonic acid diethyl ester](/img/structure/B598793.png)
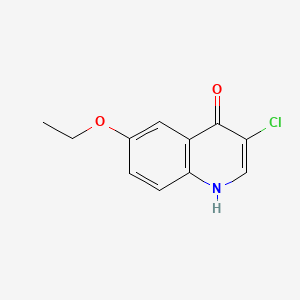
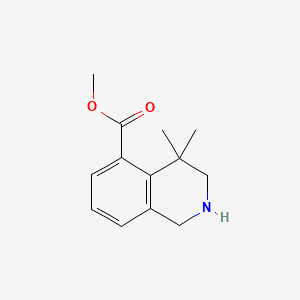
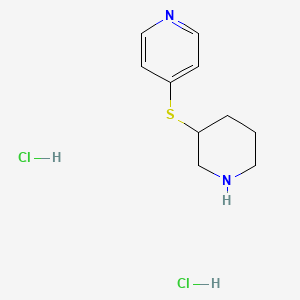
![2-Chloro-4-[3-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B598797.png)
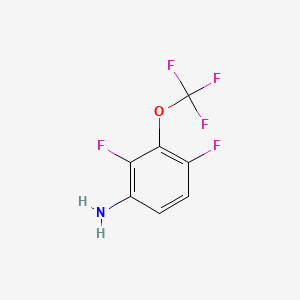
![6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B598799.png)
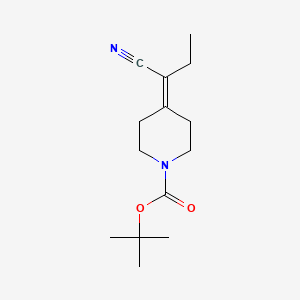
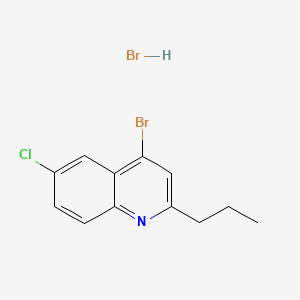
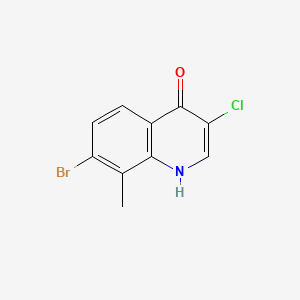
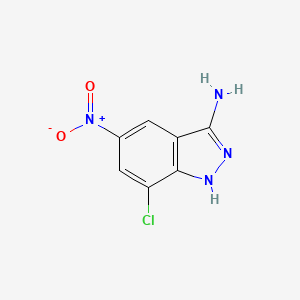
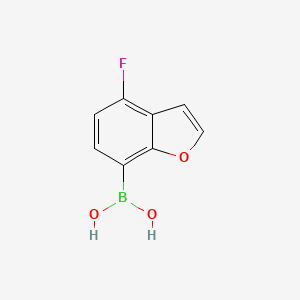
![6-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B598812.png)
![3H-Imidazo[4,5-c]pyridine, 7-methyl-](/img/structure/B598813.png)
